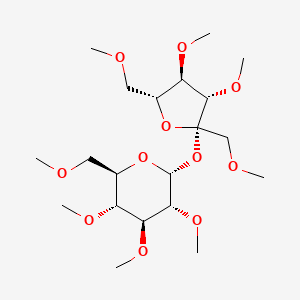

Octa-O-methylsucrose

Description

BenchChem offers high-quality Octa-O-methylsucrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octa-O-methylsucrose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5346-73-6 |

|---|---|

Molecular Formula |

C20H38O11 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane |

InChI |

InChI=1S/C20H38O11/c1-21-9-12-14(24-4)16(26-6)17(27-7)19(29-12)31-20(11-23-3)18(28-8)15(25-5)13(30-20)10-22-2/h12-19H,9-11H2,1-8H3/t12-,13-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |

InChI Key |

RNUOORAGNGKJLZ-ZJCSYNEASA-N |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC)OC)OC)COC)OC)OC)OC |

Canonical SMILES |

COCC1C(C(C(C(O1)OC2(C(C(C(O2)COC)OC)OC)COC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Octa-O-methylsucrose from Sucrose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octa-O-methylsucrose from sucrose. The core of this process lies in the exhaustive methylation of all eight hydroxyl groups of the sucrose molecule, a reaction commonly referred to as permethylation. This guide details a high-yield experimental protocol, summarizes key quantitative data, and provides visualizations of the chemical pathway and experimental workflow.

Introduction

Octa-O-methylsucrose is a derivative of sucrose where all hydroxyl groups have been converted to methyl ethers. This modification significantly alters the physicochemical properties of the parent molecule, rendering it non-polar and soluble in organic solvents. This derivative is valuable in various research applications, including the study of carbohydrate structures and as a reference compound in analytical chemistry. The synthesis is typically achieved through a Williamson ether synthesis, employing a strong base to deprotonate the hydroxyl groups followed by reaction with a methylating agent.

Chemical Reaction Pathway

The overall reaction involves the treatment of sucrose with a methylating agent in the presence of a strong base. The base deprotonates the multiple hydroxyl groups on the sucrose molecule to form alkoxides, which then act as nucleophiles and attack the methylating agent in a series of SN2 reactions to form methyl ethers.

An In-depth Technical Guide on Octa-O-methylsucrose

This guide provides essential physicochemical data for octa-O-methylsucrose, a derivative of sucrose where all eight hydroxyl groups have been methylated. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties of Octa-O-methylsucrose

The fundamental molecular characteristics of octa-O-methylsucrose are summarized in the table below. These values are critical for experimental design, analytical method development, and interpretation of research outcomes.

| Property | Value |

| Molecular Formula | C₂₀H₃₈O₁₁[1][2] |

| Molecular Weight | 454.5 g/mol [1][2] |

Logical Representation of Molecular Data

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

References

The Solubility of Octa-O-methylsucrose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, where all eight hydroxyl groups are replaced by methoxy groups. This modification significantly alters the physicochemical properties of the parent sucrose molecule, rendering it non-polar and significantly increasing its solubility in organic solvents while decreasing its solubility in water.[1] This technical guide provides an overview of the known solubility characteristics of octa-O-methylsucrose in various organic solvents, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for this process. Understanding the solubility of this compound is critical for its application in various research and development areas, including its use as a bittering agent and in pharmaceutical formulations.[1]

Solubility Data

Currently, specific quantitative solubility data for octa-O-methylsucrose in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its favorable solubility in several common organic solvents. The table below summarizes the available qualitative solubility information.

| Organic Solvent | IUPAC Name | Solubility | Notes |

| Chloroform | Trichloromethane | Good solubility[1] | Often used as a solvent for reactions involving methylated sugars. |

| Ethanol | Ethanol | Good solubility[1] | A polar protic solvent where solubility may be influenced by temperature. |

| Methanol | Methanol | Readily soluble | Fully methylated polysaccharides are noted to dissolve easily in methanol. |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Readily soluble | The presence of methyl groups enhances the solubility of polysaccharides in DMSO. |

Note: The terms "Good solubility" and "Readily soluble" are based on qualitative statements in the cited literature and are not quantitative measurements. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of octa-O-methylsucrose in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

1. Materials and Equipment

-

Octa-O-methylsucrose (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system.

-

Rotary evaporator or vacuum oven

2. Procedure

2.1. Preparation of Saturated Solutions

-

Add an excess amount of octa-O-methylsucrose to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

2.2. Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

2.3. Quantification of Solute

Method A: Gravimetric Analysis

-

Evaporate the solvent from the filtered saturated solution using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the solid residue (octa-O-methylsucrose) is achieved.

-

Accurately weigh the vial containing the dry solid.

-

Calculate the mass of the dissolved octa-O-methylsucrose by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as g/L or mg/mL.

Method B: Chromatographic Analysis (HPLC or GC)

-

Prepare a series of standard solutions of octa-O-methylsucrose of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of octa-O-methylsucrose.

Signaling Pathways and Logical Relationships

The solubility of octa-O-methylsucrose is a fundamental physicochemical property and is not directly involved in biological signaling pathways. Its primary biological relevance is as a bitter tastant, where it interacts with taste receptors on the tongue. The logical relationship governing its solubility is based on the principle of "like dissolves like." The methylation of the polar hydroxyl groups of sucrose to form the non-polar methoxy groups of octa-O-methylsucrose drastically reduces its ability to form hydrogen bonds with water, leading to low aqueous solubility. Conversely, its non-polar nature enhances its interaction with the non-polar or moderately polar moieties of organic solvents, resulting in higher solubility.

The following diagram illustrates this logical relationship.

References

The Sweet Art of Modification: A Technical Guide to the Historical Discovery and Synthesis of Methylated Sugars

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycoscience, the subtle addition of a methyl group to a sugar molecule can dramatically alter its biological function and physicochemical properties. This technical guide provides an in-depth exploration of the historical journey of discovering and synthesizing methylated sugars. From the foundational work of early carbohydrate chemists to the sophisticated enzymatic and analytical methods of today, we will delve into the key discoveries, experimental protocols, and the profound implications of sugar methylation in biology and medicine. Methylated sugars are not mere chemical curiosities; they are key players in diverse biological processes, including bacterial pathogenesis and antibiotic biosynthesis, and hold significant potential in drug development. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of carbohydrate chemistry.

I. A Historical Journey: The Discovery of Methylated Sugars

The story of methylated sugars is woven into the larger narrative of carbohydrate chemistry, a field that has seen remarkable progress over the last two centuries. Here, we highlight the key milestones and pioneering scientists who unveiled the existence and significance of these modified sugars.

Early Observations and the Dawn of a New Field

The late 19th and early 20th centuries were a golden age for carbohydrate chemistry. Emil Fischer, a towering figure in the field, laid the groundwork with his elucidation of the structures of glucose and other monosaccharides.[1] It was during this period of intense structural investigation that the first hints of naturally occurring methylated sugars began to emerge.

The Pillars of Methylation Chemistry: Haworth and Purdie

The ability to synthetically methylate sugars was a pivotal development that not only confirmed the structures of complex carbohydrates but also opened up new avenues for studying their properties. Two names stand out in this regard: Sir Norman Haworth and Thomas Purdie.

-

Sir Norman Haworth: In 1915, Haworth developed a method for methylating sugars using dimethyl sulfate and an alkali, a reaction now famously known as the Haworth methylation .[2][3] This breakthrough was instrumental in his groundbreaking work on the structures of carbohydrates, for which he was awarded the Nobel Prize in Chemistry in 1937.[4][5][6][7] His book, "The Constitution of Sugars" (1929), remains a classic in the field.[4][7]

-

Thomas Purdie and James Irvine: Preceding Haworth, in 1903, Thomas Purdie and his student James C. Irvine developed a method for the exhaustive methylation of sugars using methyl iodide and silver oxide, known as the Purdie methylation .[8] This method was particularly useful for determining the ring structures of sugars.

These classical methods, along with later modifications like the Hakomori methylation, became the workhorses of carbohydrate chemistry, enabling the structural elucidation of countless polysaccharides and glycoconjugates.

Table 1: Key Milestones in the Historical Discovery and Study of Methylated Sugars

| Year(s) | Key Discovery or Development | Key Scientist(s) | Significance |

| 1838 | Coining of the term 'glucose' | Jean-Baptiste Dumas | Established a systematic nomenclature for sugars.[9][10] |

| 1844 | Coining of the term 'carbohydrate' | Carl Schmidt | Provided a chemical classification for this group of biomolecules.[9] |

| 1880-1890 | Elucidation of the relative configurations of sugars | Emil Fischer | Laid the foundation for understanding the stereochemistry of carbohydrates.[9][10] |

| 1903 | Development of the Purdie methylation method | Thomas Purdie & James C. Irvine | Provided a method for exhaustive methylation to determine sugar ring structures.[8] |

| 1915 | Development of the Haworth methylation method | Sir Norman Haworth | A widely used method for preparing methylated sugar derivatives for structural analysis.[2][3] |

| 1925 | Determination of the cyclic structure of glucose | Sir Norman Haworth | Revolutionized the understanding of monosaccharide structure.[5] |

| 1929 | Publication of "The Constitution of Sugars" | Sir Norman Haworth | Became a standard textbook in carbohydrate chemistry.[4][7] |

| 1933 | First synthesis of Vitamin C (ascorbic acid) | Sir Norman Haworth & Sir Edmund Hirst | A landmark achievement in synthetic carbohydrate chemistry with major public health implications.[4][5] |

| 1964 | Development of the Hakomori methylation method | Sen-itiroh Hakomori | A highly efficient method for the permethylation of carbohydrates.[8] |

| 1988 | Coining of the term 'glycobiology' | Raymond Dwek, et al. | Marked the convergence of carbohydrate chemistry with modern molecular and cellular biology.[11] |

II. The Chemist's Toolkit: Synthesis of Methylated Sugars

The synthesis of methylated sugars is a cornerstone of carbohydrate research, enabling detailed structural analysis and the creation of novel bioactive molecules. This section provides an overview of the key chemical and enzymatic methods, including detailed experimental protocols for the classical techniques.

A. Classical Chemical Synthesis Methods

The following table summarizes and compares the seminal methods for the chemical methylation of sugars.

Table 2: Comparison of Classical Methylation Methods

| Method | Reagents | Typical Substrate | Typical Yield (%) | Advantages | Limitations |

| Haworth Methylation | Dimethyl sulfate (DMS), Sodium hydroxide (NaOH) | Monosaccharides, Disaccharides | 40-60 | Relatively inexpensive reagents. | Requires careful control of pH; risk of base-catalyzed degradation. |

| Purdie Methylation | Methyl iodide (MeI), Silver oxide (Ag₂O) | Glycosides, Polysaccharides | Variable, often requires multiple treatments | Milder conditions than Haworth; less degradation. | Use of expensive silver oxide; MeI is toxic and volatile. |

| Hakomori Methylation | Dimethyl sulfoxide (DMSO), Sodium hydride (NaH), Methyl iodide (MeI) | Polysaccharides, Glycolipids | >90 | High efficiency, often achieving permethylation in a single step. | Requires anhydrous conditions; NaH is highly reactive. |

B. Detailed Experimental Protocols

This protocol describes the methylation of methyl α-D-glucopyranoside as a representative example of the Haworth methylation procedure.

Materials:

-

Methyl α-D-glucopyranoside

-

Dimethyl sulfate (DMS)

-

30% (w/v) Sodium hydroxide (NaOH) solution

-

Chloroform

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask with a stirrer

-

Dropping funnels

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1 equivalent) in water in a round-bottom flask equipped with a mechanical stirrer and place it in an ice bath.

-

Simultaneously, add dimethyl sulfate (4-5 equivalents) and 30% NaOH solution dropwise from separate dropping funnels over a period of 1-2 hours, maintaining the temperature below 10°C and the pH between 9 and 11.

-

After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

-

Neutralize the reaction mixture with dilute sulfuric acid.

-

Extract the methylated product with chloroform (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methylated product.

-

Purify the product by chromatography if necessary.

Expected Yield: Approximately 40-50%.

This protocol outlines the exhaustive methylation of glucose using the Purdie method. Note that this method is typically performed on a glycoside to protect the anomeric center. For simplicity, this protocol starts with glucose, with the understanding that a mixture of methylated α- and β-anomers will be produced.

Materials:

-

D-Glucose

-

Methyl iodide (MeI)

-

Freshly prepared silver oxide (Ag₂O)

-

Methanol (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Stirring bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend D-glucose (1 equivalent) and freshly prepared silver oxide (5-10 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a stirring bar.

-

Add methyl iodide (5-10 equivalents) to the suspension.

-

Reflux the mixture with stirring for 24-48 hours. The reaction should be protected from light.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

If the reaction is incomplete, cool the mixture, filter off the silver salts, and repeat the methylation with fresh reagents.

-

After completion, cool the reaction mixture and filter to remove the silver salts.

-

Wash the solid residue with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude methylated glucose.

-

Purify the product by chromatography.

Expected Yield: Variable, often requires multiple treatments for complete methylation.

This protocol describes the highly efficient permethylation of a polysaccharide using the Hakomori method.

Materials:

-

Polysaccharide sample (dried)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Reaction vial with a screw cap and septum

-

Syringes

-

Nitrogen or Argon gas supply

-

Water bath

-

Chloroform

-

Water

-

Dialysis tubing

Procedure:

-

Dry the polysaccharide sample (e.g., 5-10 mg) under vacuum.

-

Add anhydrous DMSO (1-2 mL) to the dried sample in a reaction vial and dissolve it, with gentle heating if necessary.

-

Under a nitrogen or argon atmosphere, add sodium hydride (a slight excess based on the number of hydroxyl groups) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to form the polysaccharide alkoxide.

-

Cool the mixture in a water bath and add methyl iodide (a slight excess) dropwise via a syringe.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the permethylated polysaccharide with chloroform.

-

Wash the chloroform layer with water to remove DMSO and salts.

-

For larger polysaccharides, the product can be purified by dialysis against water.

-

Evaporate the solvent to obtain the permethylated polysaccharide.

Expected Yield: >90%.

C. Modern Enzymatic Synthesis

The challenges associated with chemical synthesis, such as the need for protecting groups and the potential for side reactions, have led to the development of enzymatic methods for the synthesis of methylated sugars. These methods offer high regioselectivity and stereoselectivity under mild reaction conditions.

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to an acceptor molecule, including sugars. The use of specific methyltransferases allows for the targeted methylation of a particular hydroxyl group on a sugar, a feat that is often difficult to achieve through chemical synthesis.

III. Unveiling the Structure: Analytical Techniques

The characterization of methylated sugars is crucial for understanding their structure and function. This section provides an overview of the key analytical techniques used for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of methylated sugars, particularly for determining the linkage positions in polysaccharides. The most common method is the analysis of partially methylated alditol acetates (PMAAs) .

This protocol outlines the steps for preparing and analyzing PMAAs from a permethylated polysaccharide.

Materials:

-

Permethylated polysaccharide

-

2 M Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄) in 2 M ammonium hydroxide

-

Acetic anhydride

-

1-Methylimidazole

-

Dichloromethane

-

Water

-

Nitrogen gas supply

-

GC-MS instrument

Procedure:

-

Hydrolysis: Hydrolyze the permethylated polysaccharide (e.g., 1-2 mg) with 2 M TFA at 121°C for 2 hours to cleave the glycosidic bonds.

-

Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Reduce the resulting partially methylated monosaccharides to their corresponding alditols by adding a solution of sodium borodeuteride in 2 M ammonium hydroxide and incubating at room temperature for 2 hours. The use of sodium borodeuteride introduces a deuterium label at the anomeric carbon, which aids in mass spectral interpretation.

-

Acetylation: Quench the excess reducing agent with acetic acid. Evaporate the solution to dryness. Acetylate the free hydroxyl groups by adding acetic anhydride and a catalyst such as 1-methylimidazole, and incubating at room temperature for 30 minutes.

-

Extraction: Add water to stop the reaction, and then extract the PMAAs with dichloromethane.

-

Analysis: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and then inject an aliquot into the GC-MS for analysis. The retention times and mass fragmentation patterns of the resulting PMAAs are compared to known standards to identify the linkage positions of the original polysaccharide.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of methylated sugars and their parent glycans. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms, the stereochemistry, and the position of methyl groups.

Proper sample preparation is critical for obtaining high-quality NMR spectra.

General Guidelines:

-

Solvent: The choice of solvent is crucial. Deuterated solvents such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice depends on the solubility of the methylated sugar.

-

Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C NMR, higher concentrations (10-50 mg/mL) may be necessary.

-

Purity: The sample should be as pure as possible to avoid interfering signals. Purification by chromatography or other methods may be required.

-

Internal Standard: An internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous solutions or tetramethylsilane (TMS) for organic solvents, is often added for chemical shift referencing.

IV. The Biological Significance of Methylated Sugars

Methylated sugars are not just laboratory creations; they are found in a wide array of organisms and play crucial roles in various biological processes.

A. Methylated Sugars in Bacteria and Immune Evasion

The outer membrane of Gram-negative bacteria is decorated with lipopolysaccharides (LPS), complex molecules that are potent triggers of the innate immune response. The O-antigen portion of LPS is a polysaccharide chain that often contains methylated sugars. These methyl groups can play a critical role in bacterial immune evasion . By modifying the O-antigen with methyl groups, bacteria can alter its antigenicity, preventing recognition by host antibodies and other immune components. This molecular camouflage allows the bacteria to evade clearance by the host immune system.

The recognition of LPS by the host is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway. The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

B. Methylated Sugars in Antibiotics

Many important antibiotics, particularly those of the macrolide class, contain methylated deoxy sugars as part of their structure. These sugar moieties are often crucial for the antibiotic's biological activity. Two well-known examples are L-mycarose and D-desosamine , which are found in macrolides like erythromycin.[12][13] The methyl groups on these sugars can influence the binding of the antibiotic to its target, the bacterial ribosome, thereby inhibiting protein synthesis.

The biosynthesis of these unique methylated sugars involves a series of enzymatic reactions that modify a common precursor, such as TDP-D-glucose. The pathway to L-mycarose, for example, involves epimerization, dehydration, reduction, and methylation steps.

V. Methylated Sugars in Drug Development

The unique properties conferred by methylation make these modified sugars attractive motifs in drug design.

A. Modulating Pharmacokinetic and Pharmacodynamic Properties

The introduction of a methyl group can have a profound impact on a drug's properties:

-

Increased Lipophilicity: Methylation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Metabolic Stability: A methyl group can block a site of metabolic degradation, thereby increasing the drug's half-life.

-

Target Binding: The size and hydrophobicity of a methyl group can influence how a drug binds to its target protein, potentially increasing its potency and selectivity.

B. Case Studies in Drug Development

Etoposide and teniposide are potent anticancer drugs that are semi-synthetic derivatives of podophyllotoxin, a natural product.[14][15][16][17][18] A key structural feature of these drugs is the presence of a glycosidic linkage to a glucose derivative. While the sugar itself is not methylated in the final drug, the synthesis of these complex molecules often involves the use of protected and sometimes methylated sugar precursors. The glycosidic moiety is crucial for their mechanism of action, which involves the inhibition of topoisomerase II, an enzyme essential for DNA replication.[14][18]

Vancomycin is a powerful glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[1] Its complex structure includes sugar moieties that are essential for its antibacterial activity. While the native vancomycin does not have methylated sugars, synthetic modifications, including the addition of extra sugar moieties, have been explored to enhance its efficacy against resistant strains.[19][20] The sugar residues play a critical role in the dimerization of vancomycin and its binding to the bacterial cell wall precursor, Lipid II.[1][21]

Conclusion

The historical discovery and synthesis of methylated sugars represent a fascinating chapter in the annals of chemistry, with profound implications for biology and medicine. From the pioneering work of Haworth and Purdie to the sophisticated analytical and enzymatic tools of today, our ability to understand and manipulate these subtle yet powerful modifications has grown immensely. As we continue to unravel the complex roles of methylated sugars in biological systems, from the intricacies of bacterial pathogenesis to the mechanisms of antibiotic action, new opportunities for the development of novel therapeutics will undoubtedly emerge. This guide serves as a testament to the enduring importance of fundamental chemical research and its power to drive innovation in the life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Haworth Methylation [drugfuture.com]

- 3. Norman Haworth - Wikipedia [en.wikipedia.org]

- 4. thefamouspeople.com [thefamouspeople.com]

- 5. Norman Haworth [nndb.com]

- 6. observervoice.com [observervoice.com]

- 7. Sir Norman Haworth | Organic chemist, Nobel Prize, carbohydrate | Britannica [britannica.com]

- 8. A RAPID PERMETHYLATION OF GLYCOLIPID, AND POLYSACCHARIDE CATALYZED BY METHYLSULFINYL CARBANION IN DIMETHYL SULFOXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Historical Background and Overview - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Desosamine - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

- 15. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 16. scienceopen.com [scienceopen.com]

- 17. researchgate.net [researchgate.net]

- 18. ETOPOSIDE & TENIPOSIDE | PDF [slideshare.net]

- 19. Extra Sugar on Vancomycin: New Analogues for Combating Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The role of sugar residues in molecular recognition by vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Octa-O-methylsucrose: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Octa-O-methylsucrose, a fully methylated derivative of sucrose. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering key data, insights into its potential biological interactions, and a generalized experimental framework for its study.

Core Chemical Identifiers

Octa-O-methylsucrose is a sucrose molecule where all eight hydroxyl groups have been replaced by methoxy groups. This modification significantly alters its chemical properties, notably rendering it intensely bitter.

| Identifier | Value | Source |

| CAS Number | 5346-73-6 | [1] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane | [1] |

| Molecular Formula | C₂₀H₃₈O₁₁ | [1] |

| Molecular Weight | 454.5 g/mol | [1] |

Physicochemical Properties

The methylation of sucrose's hydroxyl groups results in a significant change in its physical and chemical characteristics.

| Property | Value |

| Appearance | White crystalline solid |

| Solubility | Low in water; soluble in organic solvents like chloroform and ethanol |

| Taste | Intensely bitter |

Biological Activity and Signaling Pathway

The pronounced bitterness of Octa-O-methylsucrose suggests its interaction with bitter taste receptors (TAS2Rs), which are G protein-coupled receptors (GPCRs). While specific studies on Octa-O-methylsucrose's interaction with TAS2Rs are not extensively documented in publicly available literature, a generalized signaling pathway for bitter compounds can be inferred.

Bitter tastants bind to TAS2Rs on the surface of taste receptor cells. This binding event initiates a signaling cascade mediated by the G protein gustducin. The α-subunit of gustducin activates phosphodiesterase (PDE), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ-subunits of gustducin activate phospholipase C-β2 (PLC-β2). PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of bitterness to the brain.

Caption: Generalized signaling pathway for bitter taste perception.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Octa-O-methylsucrose are not widely available in the public domain. However, a general approach based on the synthesis of similar compounds, such as sucrose octaacetate, can be outlined.

Synthesis and Purification

The synthesis of Octa-O-methylsucrose would likely involve the exhaustive methylation of sucrose. A common method for such a reaction is the Williamson ether synthesis, which would involve reacting sucrose with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base, like sodium hydride, in an appropriate aprotic solvent.

General Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis of Octa-O-methylsucrose.

Purification of the crude product would likely be achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure, crystalline solid.

Analytical Methods

The identity and purity of the synthesized Octa-O-methylsucrose would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the complete methylation of all eight hydroxyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To confirm the absence of hydroxyl (-OH) functional groups.

In Vitro Assays for Biological Activity

To investigate the interaction of Octa-O-methylsucrose with bitter taste receptors, cell-based assays are typically employed.

General Workflow for In Vitro Assay:

Caption: A typical workflow for assessing bitter taste receptor activation.

This would involve using a cell line (e.g., HEK293 cells) engineered to express a specific human TAS2R. The cells would also be engineered to express a calcium-sensitive fluorescent dye. Upon application of Octa-O-methylsucrose, an increase in intracellular calcium, indicative of receptor activation, would be measured as a change in fluorescence.

Conclusion

Octa-O-methylsucrose serves as an interesting model compound for the study of bitter taste perception. Its well-defined chemical structure and strong bitter taste make it a useful tool for probing the interactions between ligands and bitter taste receptors. Further research is warranted to identify the specific TAS2R(s) that are activated by this compound and to fully elucidate its physiological effects beyond taste perception.

References

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of Octa-O-methylsucrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-O-methylsucrose, a fully methylated derivative of sucrose, serves as a crucial molecule for investigating the conformational dynamics of the glycosidic linkage and the intrinsic stereochemical properties of the sucrose scaffold without the influence of hydroxyl group hydrogen bonding. This technical guide provides a comprehensive overview of the stereochemical features and conformational analysis of octa-O-methylsucrose. It details the experimental and computational methodologies employed to elucidate its three-dimensional structure and dynamic behavior in solution. This document is intended to be a valuable resource for researchers in carbohydrate chemistry, structural biology, and drug development, offering insights into the foundational principles of disaccharide conformation.

Introduction

Sucrose, a disaccharide composed of a glucose and a fructose unit linked by an α-1,β-2-glycosidic bond, is a molecule of immense biological and commercial significance. Its conformational flexibility, largely governed by the torsion angles around the glycosidic linkage (φ and ψ), is a key determinant of its interactions with proteins and its overall physicochemical properties. The presence of eight hydroxyl groups in sucrose leads to complex intramolecular and intermolecular hydrogen bonding networks, which can obscure the intrinsic conformational preferences of the glycosidic bond.

Octa-O-methylsucrose, by replacing all hydroxyl protons with methyl groups, eliminates these hydrogen-bonding effects, thereby providing a simplified model to study the fundamental stereochemical and conformational properties of the sucrose backbone. Understanding the conformation of octa-O-methylsucrose is pivotal for dissecting the contributions of steric and electronic effects to the stability of different conformational isomers.

Stereochemistry of Octa-O-methylsucrose

The systematic IUPAC name for octa-O-methylsucrose is (2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dimethoxy-2,5-bis(methoxymethyl)oxolan-2-yl]oxy-3,4,5-trimethoxy-6-(methoxymethyl)oxane. The molecule possesses a total of nine defined stereocenters, leading to a specific and complex three-dimensional arrangement. The absolute configuration of these stereocenters is inherited from the parent sucrose molecule.

Conformational Analysis: A Multi-faceted Approach

The conformational landscape of octa-O-methylsucrose is primarily defined by the rotation around the two bonds of the glycosidic linkage, described by the torsion angles φ (O5'-C1'-O1-C2) and ψ (C1'-O1-C2-O5). The analysis of these conformational preferences relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

3.1.1. Synthesis of Octa-O-methylsucrose

A historical and effective method for the synthesis of octa-O-methylsucrose involves the exhaustive methylation of sucrose.

-

Protocol: A typical procedure involves dissolving sucrose in a suitable solvent, such as dimethylformamide (DMF), and treating it with a strong base, like sodium hydride (NaH), to generate the alkoxides of the hydroxyl groups. Subsequently, an excess of a methylating agent, commonly methyl iodide (CH₃I), is added to the reaction mixture. The reaction is typically stirred at room temperature for an extended period to ensure complete methylation of all eight hydroxyl groups. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of octa-O-methylsucrose. Key NMR experiments include:

-

¹H and ¹³C NMR: These experiments are essential for the initial characterization and assignment of all proton and carbon signals in the molecule.

-

Correlation Spectroscopy (COSY): Used to establish proton-proton scalar coupling networks within the glucose and fructose rings, aiding in the assignment of proton resonances.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, facilitating the assignment of carbon resonances.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments are crucial for determining through-space proximities between protons. For a molecule of the size of octa-O-methylsucrose, ROESY is often preferred to avoid potential zero-crossing or negative NOEs that can complicate interpretation. The intensities of cross-peaks in a ROESY spectrum are related to the inverse sixth power of the distance between the protons, providing valuable constraints for determining the preferred conformation around the glycosidic linkage.

-

Measurement of Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants within the sugar rings provides information about the dihedral angles between the coupled protons, as described by the Karplus equation. This is instrumental in determining the ring puckering of the glucose and fructose moieties.

3.1.3. X-ray Crystallography

While no crystal structure for octa-O-methylsucrose is currently available in the public databases, X-ray crystallography of related sucrose derivatives provides invaluable information about the solid-state conformation.

-

General Protocol: The first step involves growing high-quality single crystals of the compound. This is often a trial-and-error process involving the slow evaporation of solvent from a saturated solution. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the electron density map of the molecule, from which the precise atomic coordinates can be derived. This provides highly accurate bond lengths, bond angles, and torsion angles in the crystalline state.

Computational Modeling

Computational methods are indispensable for exploring the conformational energy landscape of octa-O-methylsucrose and for interpreting experimental data.

-

Molecular Mechanics (MM): MM calculations use classical force fields to rapidly calculate the potential energy of different conformations. By systematically rotating the φ and ψ torsion angles and minimizing the energy at each step, a conformational energy map (Ramachandran plot) can be generated, highlighting the low-energy regions and, therefore, the most probable conformations.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the molecule in a solvent box, one can observe conformational transitions and calculate the population of different conformational states. This approach is particularly useful for understanding the flexibility of the molecule.

-

Density Functional Theory (DFT) Calculations: DFT provides a more accurate quantum mechanical description of the electronic structure of the molecule. It can be used to optimize the geometry of the low-energy conformers identified by MM or MD and to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for Octa-O-methylsucrose in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucosyl Unit | ||

| 1' | 5.40 | 92.5 |

| 2' | 3.55 | 82.0 |

| 3' | 3.95 | 84.0 |

| 4' | 3.45 | 80.0 |

| 5' | 4.05 | 72.5 |

| 6'a | 3.80 | 71.0 |

| 6'b | 3.70 | |

| OMe-2' | 3.60 | 61.0 |

| OMe-3' | 3.50 | 60.5 |

| OMe-4' | 3.40 | 59.5 |

| OMe-6' | 3.35 | 59.0 |

| Fructosyl Unit | ||

| 1a | 3.75 | 75.0 |

| 1b | 3.65 | |

| 2 | - | 104.5 |

| 3 | 4.15 | 83.5 |

| 4 | 4.00 | 81.5 |

| 5 | 3.90 | 77.0 |

| 6a | 3.85 | 63.0 |

| 6b | 3.78 | |

| OMe-1 | 3.42 | 59.2 |

| OMe-3 | 3.52 | 60.8 |

| OMe-4 | 3.48 | 60.0 |

| OMe-6 | 3.38 | 59.1 |

Table 2: Hypothetical Vicinal Proton-Proton Coupling Constants (³JHH) for the Glucosyl Ring of Octa-O-methylsucrose

| Coupled Protons | ³JHH (Hz) | Inferred Dihedral Angle (°) |

| H1'-H2' | 3.8 | ~45 |

| H2'-H3' | 9.5 | ~160 |

| H3'-H4' | 9.2 | ~155 |

| H4'-H5' | 9.8 | ~165 |

Table 3: Hypothetical Key ROESY Cross-Peaks and Inferred Inter-proton Distances for Octa-O-methylsucrose

| Proton Pair | ROESY Intensity | Estimated Distance (Å) | Conformational Implication |

| H1' - H2 | Strong | < 2.5 | Defines φ torsion angle |

| H1' - H3 | Medium | ~3.0 | Constrains ψ torsion angle |

| H5' - H6a | Medium | ~3.2 | Confirms pyranose ring pucker |

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow for Conformational Analysis

Caption: Workflow for the conformational analysis of octa-O-methylsucrose.

Diagram 2: Logical Relationship of Key Conformational Parameters

Caption: Relationship between NMR data and conformational parameters.

Conclusion

The stereochemistry and conformational analysis of octa-O-methylsucrose provide fundamental insights into the behavior of disaccharides in the absence of hydrogen bonding. The synergistic application of high-resolution NMR spectroscopy and computational modeling allows for a detailed characterization of its three-dimensional structure and dynamics in solution. While specific experimental data for octa-O-methylsucrose remains to be consolidated in the literature, the methodologies and analytical frameworks described herein provide a robust roadmap for its comprehensive structural elucidation. A thorough understanding of this model compound is essential for advancing our knowledge of carbohydrate structure-function relationships, with implications for glycobiology and the rational design of carbohydrate-based therapeutics.

An In-depth Technical Guide to the Physical State and Appearance of Octa-O-methylsucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-O-methylsucrose is a fully methylated derivative of sucrose, a disaccharide composed of glucose and fructose. In this derivative, all eight of the hydroxyl (-OH) groups of the parent sucrose molecule have been replaced by methoxy (-OCH3) groups. This complete methylation significantly alters the physical and chemical properties of the molecule, leading to distinct characteristics in its physical state, appearance, and solubility. This technical guide provides a comprehensive overview of these properties, supported by available data and experimental considerations.

Physical State and Appearance

Octa-O-methylsucrose is consistently described as a white crystalline solid under standard laboratory conditions.[1] This appearance is typical for many purified carbohydrate derivatives. The crystalline nature suggests a well-ordered molecular packing in the solid state.

Quantitative Physical Properties

While qualitative descriptions are readily available, specific quantitative data for the physical properties of octa-O-methylsucrose are not extensively documented in readily accessible literature. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C20H38O11 | [1][2][3] |

| Molecular Weight | 454.5 g/mol | [1][2][3] |

| Melting Point | Not specified in searched results. | |

| Boiling Point | Not specified in searched results. | |

| Solubility in Water | Low solubility | [1] |

| Solubility in Organic Solvents | Good solubility in chloroform and ethanol | [1] |

Note: The lack of specific melting and boiling point data in the searched literature highlights a gap in the publicly available information for this compound. Researchers working with octa-O-methylsucrose would need to determine these properties experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of octa-O-methylsucrose are crucial for its application in research and development. While a complete, step-by-step protocol was not found in the immediate search results, the synthesis generally involves the exhaustive methylation of sucrose.

Synthesis of Octa-O-methylsucrose (General Approach)

A common method for the complete methylation of carbohydrates like sucrose is the Haworth methylation , which utilizes dimethyl sulfate and a strong base, such as sodium hydroxide.

Reaction Scheme:

Caption: General synthesis pathway for octa-O-methylsucrose.

Methodology Outline:

-

Dissolution: Sucrose is dissolved in an appropriate solvent.

-

Reaction: Dimethyl sulfate and a strong base (e.g., sodium hydroxide solution) are added portion-wise to the sucrose solution under controlled temperature conditions (typically cooled to prevent degradation).

-

Quenching and Extraction: After the reaction is complete, the mixture is neutralized, and the product is extracted with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Purification: The crude product is purified, often by column chromatography, to isolate the pure octa-O-methylsucrose.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized octa-O-methylsucrose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy protons (typically in the range of 3.3-3.6 ppm) and the protons of the sucrose backbone. The integration of the methoxy signals relative to the backbone protons can confirm the degree of methylation.

-

13C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The appearance of eight distinct signals for the methoxy carbons would be a strong indicator of the formation of octa-O-methylsucrose.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For octa-O-methylsucrose, the expected molecular ion peak [M]+ or a protonated molecule [M+H]+ would be observed at m/z 454.5 or 455.5, respectively. Fragmentation patterns can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum of octa-O-methylsucrose would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm-1), which is prominent in the spectrum of sucrose. The presence of strong C-O stretching bands associated with the ether linkages would be expected.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of synthesized octa-O-methylsucrose.

Caption: Workflow for the characterization of octa-O-methylsucrose.

Conclusion

Octa-O-methylsucrose is a white crystalline solid with distinct solubility properties compared to its parent compound, sucrose. While its general appearance is well-established, there is a notable absence of specific quantitative physical data, such as melting and boiling points, in the readily available scientific literature. For researchers and professionals in drug development, the experimental determination of these properties is essential for handling, formulation, and quality control. The synthesis is typically achieved through exhaustive methylation, and the resulting product is characterized using standard spectroscopic techniques to confirm its structure and purity.

References

An In-depth Technical Guide to the Key Differences Between Sucrose and Octa-O-methylsucrose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between sucrose, a ubiquitous natural disaccharide, and its synthetic derivative, octa-O-methylsucrose. By replacing all eight of sucrose's hydroxyl groups with methyl ether groups, the physicochemical and biological properties of the molecule are significantly altered. This document delves into these distinctions, offering valuable insights for researchers in various fields, including sweetener development, drug delivery, and studies on taste reception and cellular signaling.

Physicochemical Properties: A Comparative Analysis

The methylation of all hydroxyl groups in sucrose to form octa-O-methylsucrose results in profound changes to its physical and chemical characteristics. These differences are summarized in the table below, highlighting the shift from a hydrophilic to a more lipophilic nature.

| Property | Sucrose | Octa-O-methylsucrose |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₂₀H₃₈O₁₁[1] |

| Molecular Weight | 342.30 g/mol | 454.5 g/mol [1] |

| Appearance | White crystalline solid | White crystalline solid[2] |

| Solubility in Water | Highly soluble (211.5 g/100 mL at 20°C) | Low solubility[2] |

| Solubility in Organic Solvents | Generally insoluble | Good solubility in solvents like chloroform and ethanol[2] |

| Melting Point | Decomposes at 186°C | Not available |

| Taste | Sweet | Bitter[2] |

| H-bond Donors | 8 | 0 |

| H-bond Acceptors | 11 | 11 |

Synthesis of Octa-O-methylsucrose: Experimental Protocol

The synthesis of octa-O-methylsucrose from sucrose is typically achieved through a Williamson ether synthesis. This method involves the exhaustive methylation of all hydroxyl groups of sucrose. While a specific detailed protocol for octa-O-methylsucrose was not found in the immediate search, a general procedure based on the principles of the Williamson ether synthesis for carbohydrates is provided below. This process converts the hydroxyl groups into alkoxides, which then react with a methylating agent.

Materials:

-

Sucrose

-

Sodium hydride (NaH) or another strong base

-

Dimethyl sulfate (DMS) or methyl iodide (CH₃I)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Quenching agent (e.g., methanol)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve sucrose in a suitable anhydrous aprotic solvent, such as DMF, in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride, in portions. The hydrogen gas evolution should be carefully monitored. The base will deprotonate the hydroxyl groups of sucrose to form the corresponding alkoxides.

-

Methylation: Once the deprotonation is complete (cessation of hydrogen evolution), add the methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete disappearance of the starting material and intermediates.

-

Quenching: After the reaction is complete, carefully quench the excess base and methylating agent by the slow addition of a quenching agent like methanol at a low temperature.

-

Extraction and Washing: Dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude octa-O-methylsucrose by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity: A Tale of Two Tastes and Beyond

The most striking biological difference between sucrose and octa-O-methylsucrose lies in their taste profiles. This divergence is a direct consequence of the structural changes at the molecular level and their differential interactions with taste receptors.

Taste Receptor Interaction

Sweet taste perception is primarily mediated by the T1R2/T1R3 G-protein coupled receptor. Sucrose, with its multiple hydroxyl groups, can form a network of hydrogen bonds with the binding pocket of this receptor, leading to its activation and the sensation of sweetness.

In contrast, octa-O-methylsucrose is reported to be bitter.[2] The replacement of the polar hydroxyl groups with non-polar methyl ether groups prevents the necessary hydrogen bonding interactions with the sweet taste receptor. Instead, its more hydrophobic nature likely allows it to interact with bitter taste receptors (T2Rs), which are known to be activated by a wide range of structurally diverse hydrophobic compounds.

Potential for Altered Cellular Interactions

Beyond taste, the significant change in polarity from sucrose to octa-O-methylsucrose suggests profound differences in how these molecules interact with other biological systems.

-

Membrane Permeability: Due to its increased lipophilicity, octa-O-methylsucrose is expected to have a greater ability to cross cell membranes compared to the highly polar sucrose, which requires specific transporters. This could lead to different intracellular effects and metabolic fates.

-

Enzymatic Stability: The ether linkages in octa-O-methylsucrose are generally more resistant to enzymatic hydrolysis than the glycosidic bond in sucrose. This increased stability could result in a longer biological half-life and different pharmacokinetic profiles.

-

Drug Development Applications: The altered properties of octa-O-methylsucrose could be leveraged in drug development. For example, its hydrophobic nature might make it a useful scaffold for the development of new therapeutic agents or as a carrier molecule in drug delivery systems.

Experimental Workflow for Comparative Analysis

To further elucidate the key differences between sucrose and octa-O-methylsucrose, a structured experimental workflow is proposed.

Conclusion

The transformation of sucrose into octa-O-methylsucrose through the methylation of its hydroxyl groups creates a molecule with fundamentally different physicochemical and biological properties. The shift from a sweet, hydrophilic compound to a bitter, more lipophilic one underscores the critical role of hydroxyl groups in mediating the biological effects of sugars. Further research into the cellular interactions and metabolic fate of octa-O-methylsucrose is warranted to fully understand its potential applications in various scientific and industrial domains, from taste modulation to the design of novel therapeutics and drug delivery systems. This guide provides a foundational understanding for professionals engaged in these areas of research and development.

References

Initial characterization techniques for novel sucrose derivatives

An In-depth Technical Guide to the Initial Characterization of Novel Sucrose Derivatives

For researchers, scientists, and drug development professionals, the synthesis of novel sucrose derivatives represents a promising avenue for the discovery of new therapeutic agents, functional food ingredients, and biomaterials. The journey from a newly synthesized molecule to a well-understood compound with potential applications hinges on a systematic and thorough initial characterization. This guide provides a comprehensive overview of the core techniques essential for the preliminary evaluation of these novel compounds.

Structural Elucidation: Unveiling the Molecular Architecture

The foundational step in characterizing any new chemical entity is the unambiguous determination of its molecular structure. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For sucrose derivatives, ¹H and ¹³C NMR are fundamental for confirming the covalent structure, while 2D NMR techniques are invaluable for assigning specific signals and determining stereochemistry.[1][2][3]

Key NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

-

TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a spin system, which is particularly helpful for distinguishing between the glucose and fructose moieties of the sucrose backbone.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified sucrose derivative in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for sucrose derivatives due to their polarity.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. The number of scans will depend on the sample concentration.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to an internal standard (e.g., TMS or a residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the derivative and can offer valuable information about its elemental composition and fragmentation patterns, which aids in structural confirmation.[4][5][6]

Common Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like sucrose derivatives.[6]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for larger molecules.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI

-

Sample Preparation: Prepare a dilute solution of the sucrose derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the derivative.

-

Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For sucrose derivatives, it can confirm the presence of hydroxyl (-OH) groups, ether linkages (C-O-C), and any newly introduced functional groups (e.g., esters, amides, azides).[4][5][7][8]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Purity and Homogeneity Assessment

Establishing the purity of a novel compound is critical for accurate interpretation of all subsequent characterization and biological data. Chromatographic techniques are the primary methods for this assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For sucrose derivatives, which are often polar, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (with appropriate columns) are commonly used.[9][10][11][12]

Common HPLC Detection Methods:

-

Refractive Index (RI) Detection: A universal detector for sugars, but sensitive to temperature and gradient changes.[10][11]

-

Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradients.

-

UV-Vis Detection: Applicable if the derivative contains a chromophore.

-

Mass Spectrometry (LC-MS): Provides both separation and mass information, offering high specificity and sensitivity.

Experimental Protocol: HPLC-ELSD Analysis

-

Sample Preparation: Dissolve a known concentration of the sucrose derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Instrumentation: Use an HPLC system equipped with a suitable column (e.g., an amino-propyl or amide-based HILIC column), a gradient pump, and an ELSD detector.

-

Chromatographic Conditions: Develop a suitable mobile phase system (e.g., a gradient of acetonitrile and water). Optimize the flow rate and column temperature.[10]

-

Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and the presence of any impurities. Purity is often expressed as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique for assessing purity and monitoring the progress of reactions. It is particularly useful for a quick check of the number of components in a sample.

Experimental Protocol: Thin-Layer Chromatography

-

Plate Preparation: Use pre-coated silica gel TLC plates.

-

Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent will depend on the polarity of the derivative.

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent (e.g., potassium permanganate or a p-anisaldehyde solution followed by heating).

-

Analysis: Calculate the retention factor (Rf) for each spot. A single spot indicates a potentially pure compound.

Physicochemical Properties

Determining the fundamental physicochemical properties of a novel sucrose derivative is crucial for understanding its behavior and for its potential formulation and application.

Melting Point

The melting point is a key physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Instrumentation: Use a digital melting point apparatus.

-

Measurement: Pack a small amount of the powdered sample into a capillary tube. Place the tube in the apparatus and heat it slowly, observing the sample. Record the temperature at which the sample begins to melt and the temperature at which it is completely liquid.

Optical Rotation

Sucrose and its derivatives are chiral molecules and are optically active, meaning they rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.[13][14][15]

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the sucrose derivative of a known concentration (c, in g/100 mL) in a suitable solvent.

-

Instrumentation: Use a polarimeter.

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific temperature (t) and wavelength (λ, typically the sodium D-line at 589 nm).[14][15]

-

Calculation: Calculate the specific rotation [α] using the formula: [α]tλ = α / (l × c).

Solubility

Understanding the solubility of a novel derivative in various solvents is essential for its purification, formulation, and biological testing.[16][17][18]

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Procedure: Add an excess amount of the solid sucrose derivative to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.[17]

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully remove a known volume of the supernatant, filter it, and determine the concentration of the dissolved derivative using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue).

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature (for amorphous solids), and to study thermal stability.[19][20][21][22]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Instrumentation: Use a DSC instrument.

-

Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.[23]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of solvates or hydrates.[4][19][20][21][24]

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

-

Instrumentation: Use a TGA instrument.

-

Measurement: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve, which plots mass loss versus temperature, to determine the onset of decomposition and the temperature ranges of mass loss.

Definitive Structure Confirmation: X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive three-dimensional structure, including absolute stereochemistry.[2][25][26][27][28][29]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the sucrose derivative suitable for X-ray diffraction. This can be a challenging step and may require screening various solvents and crystallization conditions.

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain precise bond lengths, bond angles, and torsional angles.

Preliminary Biological Evaluation

For derivatives intended for biological applications, initial in vitro assays are crucial to assess their potential activity and guide further development. The choice of assay depends on the therapeutic target.

Enzyme Inhibition Assays

If the sucrose derivative is designed as an enzyme inhibitor (e.g., a glycosidase inhibitor), its inhibitory activity can be determined using a suitable enzyme assay.

Experimental Protocol: General Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the enzyme, a suitable substrate, and varying concentrations of the sucrose derivative in a buffer solution.

-

Incubation: Incubate the reaction mixture at a constant temperature for a specific period.

-

Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Cell-based assays can provide initial insights into the biological effects of the derivative in a more complex biological system. Examples include cytotoxicity assays (e.g., MTT assay) to assess cell viability and reporter gene assays to measure the effect on a specific signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sucrose derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value (the concentration that causes 50% cell death).

Data Presentation

To facilitate comparison and analysis, all quantitative data should be summarized in clearly structured tables.

| Property | Technique | Result |

| Molecular Formula | HRMS | C₁₂H₂₁O₁₀Cl |

| Molecular Weight | HRMS | 356.0823 (Observed), 356.0824 (Calculated) |

| ¹H NMR (400 MHz, D₂O) | NMR | δ 5.45 (d, J = 3.8 Hz, 1H), ... |

| ¹³C NMR (100 MHz, D₂O) | NMR | δ 104.5, 92.8, ... |

| Purity | HPLC-ELSD | >99% |

| Melting Point | Melting Point Apparatus | 175-177 °C |